4-Methoxybenzo[d]thiazole-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOWTIUIOZIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572092 | |
| Record name | 4-Methoxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-30-3 | |
| Record name | 4-Methoxy-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzo D Thiazole 2 Carbonitrile and Its Analogs
Strategies for Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole nucleus is a critical step in the synthesis of 4-Methoxybenzo[d]thiazole-2-carbonitrile and related compounds. Chemists have developed several key strategies, including metal-catalyzed reactions, classical condensation methods, and modern C-H functionalization approaches.
Palladium-Catalyzed Cyclization Processes
Palladium catalysis has emerged as a powerful tool for constructing complex molecules, and the synthesis of benzothiazoles is no exception. These methods often proceed through the formation of carbon-sulfur bonds under relatively mild conditions with high functional group tolerance.
One prominent strategy involves the palladium-catalyzed cyclization of thiobenzanilides. acs.orgacs.orgnih.gov This process achieves the synthesis of 2-substituted benzothiazoles through a C-H functionalization and intramolecular C-S bond formation sequence. acs.orgacs.orgnih.gov A typical catalytic system might consist of a palladium(II) source, a copper(I) co-catalyst, and an additive like tetrabutylammonium (B224687) bromide (Bu4NBr), which can significantly enhance the reaction efficiency. acs.orgacs.org
Another approach utilizes N-arylthioureas as precursors. In the presence of a palladium catalyst, such as Pd(PPh3)4, and an oxidant like manganese dioxide (MnO2) under an oxygen atmosphere, these substrates undergo intramolecular C-S bond formation to yield 2-aminobenzothiazoles. organic-chemistry.org This method avoids the need for pre-functionalized starting materials, such as those with ortho-halo substituents, by directly functionalizing an aryl C-H bond. organic-chemistry.org
More directly related to the target molecule, researchers have developed a palladium-catalyzed synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. mdpi.comnih.gov This reaction is assisted by a copper co-catalyst and an inorganic additive, proceeding via an intramolecular C-H functionalization/C-S bond formation pathway to regioselectively produce a range of substituted 2-cyanobenzothiazoles. mdpi.comnih.gov
Table 1: Examples of Palladium-Catalyzed Benzothiazole Synthesis
| Precursor | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Thiobenzanilides | Pd(II) / Cu(I) / Bu4NBr | 2-Substituted Benzothiazoles | acs.orgacs.org |
| N-Arylthioureas | Pd(PPh3)4 / MnO2 | 2-Aminobenzothiazoles | organic-chemistry.org |
| N-Arylcyanothioformamides | PdCl2 / CuI / KI | 2-Cyanobenzothiazoles | mdpi.com |
Cyclocondensation Reactions with Aromatic Precursors
Cyclocondensation reactions represent one of the most fundamental and widely used methods for synthesizing the benzothiazole ring. mdpi.com The most common approach involves the reaction of a 2-aminothiophenol (B119425) with a compound containing a carbonyl or cyano group. mdpi.com
The reaction between 2-aminothiophenol and various aldehydes is a straightforward route to 2-substituted benzothiazoles. mdpi.comnih.gov This condensation can be promoted by a range of catalysts and conditions, from simple heating in a solvent like toluene (B28343) to using catalysts such as a hydrogen peroxide/hydrochloric acid mixture or ammonium (B1175870) chloride at room temperature. mdpi.com For instance, 2-(4-methoxyphenyl)benzo[d]thiazole has been synthesized by the microwave-assisted, solvent-free cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde (B44291). nih.gov
Besides aldehydes, ketones, carboxylic acids, and acyl chlorides can also serve as the carbonyl-containing partner in the cyclocondensation with 2-aminothiophenols to afford a diverse array of benzothiazole derivatives. mdpi.com The classic Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides, is another effective strategy for benzothiazole synthesis. researchgate.net
Table 2: Cyclocondensation Approaches to Benzothiazoles
| Precursors | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehyde | H2O2/HCl, EtOH, RT | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol + Aromatic Aldehyde | NH4Cl, MeOH/H2O, RT | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol + 4-Methoxybenzaldehyde | Microwave, solvent-free | 2-(4-Methoxyphenyl)benzothiazole | nih.gov |
| 2-Aminothiophenol + Ketones | Reflux | 2-Substituted Benzothiazoles | mdpi.com |
C-H Functionalization and Intramolecular C-S Bond Formation Strategies
Modern synthetic chemistry increasingly relies on C-H functionalization, a powerful technique that allows for the direct conversion of C-H bonds into new chemical bonds, streamlining synthetic pathways. This approach is central to many advanced methods for benzothiazole synthesis.
As detailed in the section on palladium catalysis (2.1.1), the intramolecular cyclization of substrates like thiobenzanilides, N-arylthioureas, and N-arylcyanothioformamides are prime examples of C-H functionalization leading to C-S bond formation. acs.orgorganic-chemistry.orgmdpi.com These reactions typically involve a metal catalyst that facilitates the activation of an aryl C-H bond ortho to the thioamide or thiourea (B124793) group, followed by cyclization to form the thiazole (B1198619) ring. acs.orgorganic-chemistry.org
Notably, these strategies can also be achieved under metal-free conditions. An environmentally friendly method has been developed for the synthesis of 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur. rsc.org This reaction proceeds through a double C-S bond formation via C-H bond functionalization, offering an atom-economic route to the benzothiazole core. rsc.org
Electrochemical Cyanation Approaches for Benzothiazole Derivatives
Electrochemical methods offer a green and reagent-efficient alternative to traditional chemical synthesis. For the preparation of benzothiazole-2-carbonitriles, electrochemical oxidative cyanation has been successfully developed. jst.go.jpjst.go.jpresearchgate.net This method is particularly relevant for the synthesis of the target molecule and its analogs. jst.go.jp
In this process, a benzothiazole derivative is subjected to electrochemical oxidation in the presence of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). jst.go.jpjst.go.jplibrary.walesexlibrisgroup.com The reaction is typically carried out in a divided cell using a solvent system like N,N-dimethylformamide (DMF) with a supporting electrolyte. jst.go.jp This approach has been used to prepare various cyanated benzothiazoles, including 6-methoxybenzo[d]thiazole-2-carbonitrile, in moderate yields. jst.go.jpresearchgate.net
The plausible mechanism involves the electrochemical oxidation of the benzothiazole to form a radical cation, which then reacts with the cyanide source. jst.go.jp This electrosynthesis avoids the use of harsh reagents and metallic catalysts, presenting an attractive pathway for molecular modification. jst.go.jpresearchgate.net
Table 3: Electrochemical Cyanation of Benzothiazole Derivatives
| Substrate | Cyanide Source | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Benzothiazole | Trimethylsilyl cyanide (TMSCN) | n-Bu4NBF4/DMF, divided cell | Benzo[d]thiazole-2-carbonitrile | jst.go.jp |
| 6-Methylbenzo[d]thiazole | Trimethylsilyl cyanide (TMSCN) | n-Bu4NBF4/DMF, divided cell | 6-Methylbenzo[d]thiazole-2-carbonitrile | researchgate.net |
| 6-Methoxybenzo[d]thiazole | Trimethylsilyl cyanide (TMSCN) | n-Bu4NBF4/DMF, divided cell | 6-Methoxybenzo[d]thiazole-2-carbonitrile | researchgate.net |
Thermally Mediated Cyclization Pathways
Heat can be a crucial driving force for the cyclization reactions that form the benzothiazole ring. These thermally mediated pathways can be conducted with or without catalysts and often involve high temperatures to overcome activation barriers.
A straightforward example is the non-catalyzed cyclocondensation of 2-aminothiophenol with aldehydes at elevated temperatures, such as 190 °C in dimethyl sulfoxide (B87167) (DMSO), to yield 2-substituted benzothiazoles. nih.gov Another thermal method involves the cyclization step in the synthesis of a thiazole-fused xanthone, where the reaction mixture is heated in polyphosphoric acid at 110 °C. mdpi.com
Microwave irradiation is a modern form of thermal energy input that can dramatically accelerate reaction times. As mentioned previously, the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde can be efficiently carried out under microwave irradiation without a solvent to produce 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov
Functionalization and Derivatization at Specific Ring Positions
Once the benzothiazole core is formed, further modification at specific positions on the ring is often necessary to achieve the desired final compound. The benzothiazole skeleton offers several sites for functionalization, primarily the C2 position of the thiazole ring and the C4, C5, C6, and C7 positions on the fused benzene (B151609) ring. mdpi.com
Functionalization at the C2 position is common. For instance, direct C2-H functionalization can be achieved by reacting benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.gov These intermediates can then react with various nucleophiles to introduce new substituents at the C2 position. nih.gov
Derivatization of the benzene portion of the ring allows for the synthesis of analogs like the target compound, this compound. While direct functionalization of the benzothiazole benzene ring is less explored than in some other systems, strategies developed for related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD) offer valuable insights. nih.govacs.orgdiva-portal.org For BTD, iridium-catalyzed C-H borylation allows for regioselective introduction of boryl groups at the C4, C5, C6, and C7 positions, which can then be converted into other functional groups. nih.govacs.org Similar strategies, along with classical electrophilic aromatic substitution and directed ortho-metalation, provide pathways to functionalize the benzenoid ring of benzothiazoles. researchgate.net
Regioselective Introduction of the Methoxy (B1213986) Group at the C-4 Position
Achieving regioselective substitution at the C-4 position of the benzothiazole ring is a critical step. The most common strategies involve constructing the ring from a pre-substituted benzene precursor.
A plausible synthetic route begins with a substituted aniline. For instance, a process analogous to the synthesis of 2-amino-3-methylthiophenol can be envisioned google.com. This would involve starting with 2-methoxy-6-nitroaniline, which can be converted to the key intermediate, 2-amino-3-methoxythiophenol. This thiophenol, possessing the methoxy group at the desired position relative to the amine and thiol, can then undergo cyclization to form the 4-methoxybenzothiazole skeleton.
Alternatively, modern synthetic methods offer pathways for direct C-H functionalization. Techniques such as iridium-catalyzed C-H borylation can introduce a boryl group at specific positions on a heterocyclic ring, which can then be converted to a methoxy group nih.gov. While demonstrated on the related 2,1,3-benzothiadiazole, these principles suggest potential future routes for the direct, regioselective C-4 methoxylation of a benzothiazole intermediate nih.gov.
Another approach involves the preparation of substituted thiophenols from corresponding sulfonamides. For example, 2-methoxybenzenesulfonamide (B1586911) can be converted to 2-methoxybenzenethiol (B42552) by reaction with ammonium formate (B1220265) or potassium formate at high temperatures google.com. This precursor, however, would lead to a 7-methoxybenzothiazole upon cyclization with a C2 source. To obtain the 4-methoxy isomer, the synthesis would necessitate 2-amino-3-methoxythiophenol as the key starting material.
Installation of the Carbonitrile Functionality at the C-2 Position
Once the 4-methoxybenzothiazole core is established, typically as a 2-amino or 2-halo derivative, the carbonitrile group is introduced at the C-2 position.
From a 2-Aminobenzothiazole (B30445): The classic Sandmeyer reaction is a widely used method for this transformation. organic-chemistry.orgnih.gov The process starts with a 4-methoxy-2-aminobenzothiazole intermediate. This amine is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt. The subsequent reaction of this diazonium salt with a copper(I) cyanide catalyst facilitates the substitution of the diazonium group with a nitrile group, yielding the target compound. organic-chemistry.orgnih.gov
From a 2-Halobenzothiazole: An alternative and efficient route is the nucleophilic substitution of a halogen at the C-2 position. A 4-methoxy-2-chlorobenzothiazole can serve as the substrate. The cyanation can be achieved using sodium or potassium cyanide. Recent advancements have shown that this reaction can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions (room temperature) in a DMSO/water solvent system nih.gov. This method was successful for the cyanation of the electron-deficient 2-chloro-6-nitrobenzothiazole (B1294357) nih.gov. The presence of the electron-donating 4-methoxy group in the desired substrate might necessitate adjustments to the reaction conditions, as electron-rich substrates have been found to be less reactive under these specific catalytic conditions nih.gov. Nickel-catalyzed cyanation of haloaromatics is another established method that could be applied google.com.
Nucleophilic Substitution Reactions Facilitated by Substituent Effects
The reactivity of the this compound ring system in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of its substituents. SNAr reactions typically require the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups youtube.comyoutube.com.
In the target molecule, two key groups influence the ring's electronics:
2-Carbonitrile Group: This group is strongly electron-withdrawing through both mesomeric (-M) and inductive (-I) effects. This effect significantly lowers the electron density of the entire heterocyclic system.
Preparation of Related Methoxybenzothiazole Derivatives
Synthesis of 6-Methoxybenzo[d]thiazole-2-carbonitrile and its Hydrolysis Products
The synthesis of the isomeric 6-Methoxybenzo[d]thiazole-2-carbonitrile, a commercially available compound bldpharm.comchemscene.com, follows a similar logic to its 4-methoxy counterpart but starts with different precursors.
The synthesis begins with the formation of 2-amino-6-methoxybenzothiazole (B104352). This intermediate can then be converted to the target nitrile. A documented method to obtain the necessary precursor, 2-amino-5-methoxythiophenol, involves the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole by refluxing with potassium hydroxide (B78521) . This thiophenol is then cyclized and the nitrile group installed, likely via a Sandmeyer reaction on the corresponding 2-amino derivative or cyanation of a 2-halo derivative as previously described.
The hydrolysis of the nitrile group in 6-Methoxybenzo[d]thiazole-2-carbonitrile would yield 6-Methoxybenzo[d]thiazole-2-carboxylic acid. It is important to note that benzothiazole-2-carboxylic acid derivatives are often unstable and can readily undergo decarboxylation, particularly under harsh hydrolysis conditions researchgate.net.
Synthesis of Benzo[d]thiazole Derivatives with Diverse Substituents
The benzothiazole scaffold can be adorned with a wide array of substituents using several synthetic strategies. The most prevalent method is the condensation of a substituted 2-aminothiophenol with various electrophilic partners. nih.gov
Key synthetic approaches include:
Condensation with Aldehydes: The reaction of 2-aminothiophenols with aldehydes is a direct route to 2-substituted benzothiazoles. This can be catalyzed by various systems, including H₂O₂/HCl or iodine nih.gov.
Condensation with Carboxylic Acids: Heating 2-aminothiophenols with carboxylic acids, often in the presence of a dehydrating agent or a catalyst like methanesulfonic acid on silica (B1680970), yields 2-substituted benzothiazoles nih.gov.
Condensation with Nitriles: Copper-catalyzed methods allow for the condensation of 2-aminothiophenols with nitriles to form 2-substituted benzothiazoles nih.gov.
Functionalization of the Benzothiazole Ring: Direct functionalization of the pre-formed benzothiazole ring is also possible. For example, the 2-position can be alkylated with acetonitrile (B52724) in the presence of a strong base nih.gov.
The table below illustrates the synthesis of various substituted benzothiazoles.
| Product | Starting Materials | Reagents/Conditions | Reference |
| 2-Arylbenzothiazoles | 2-Aminothiophenol, Aromatic Aldehyde | Refluxing toluene | nih.gov |
| 2-Alkyl/Aryl-benzothiazoles | 2-Aminothiophenol, Carboxylic Acid | Methanesulfonic acid/SiO₂ | nih.gov |
| 2-Methylbenzothiazoles | Benzothiazole, Acetonitrile | Lithium t-butoxide, Dioxane | nih.gov |
| 2-Aminobenzothiazoles | 2-Iodophenylisocyanides, K₂S, Amines | CuI catalyst | nih.gov |
Green Chemistry Approaches in Benzothiazole Synthesis
In recent years, significant effort has been directed towards developing more environmentally friendly methods for synthesizing benzothiazoles. These approaches align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Key green strategies include:
Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green alternatives such as water, ethanol, or ionic liquids are increasingly being used. nih.gov For example, the regioselective synthesis of 2-aryl benzimidazoles, benzoxazoles, and benzothiazoles can be promoted by room temperature ionic liquids nih.gov.
Benign Catalysts and Reagents: The use of harsh and stoichiometric reagents is being replaced by catalytic systems. Examples include iodine-catalyzed solid-phase synthesis and reactions using H₂O₂/HCl as a mild oxidizing system nih.gov.
Energy-Efficient Methods: Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. This has been applied to the synthesis of 2-alkyl and 2-alkenylbenzothiazoles from fatty acids nih.gov.
Atom Economy: One-pot, multi-component reactions are being designed to synthesize complex benzothiazole derivatives from simple starting materials in a single step, which maximizes atom economy and reduces waste from intermediate purification steps nih.gov. An example is the Sc(OTf)₃-catalyzed microwave-assisted three-component reaction of 2-aminobenzothiazole, aldehydes, and 1,3-diketones nih.gov.
Use of CO₂ as a Raw Material: An innovative green approach involves the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) as a C1 source, catalyzed by diethylsilane (B7801327) and an organic base, providing an environmentally benign route to benzothiazoles nih.gov.
These green methodologies not only make the synthesis of benzothiazoles more sustainable but also often provide advantages in terms of yield, purity, and operational simplicity.
Chemical Reactivity and Transformation Pathways of 4 Methoxybenzo D Thiazole 2 Carbonitrile
Reactivity of the Carbonitrile Functional Group
The carbonitrile (or cyanide) group is a versatile functional group that can undergo a variety of transformations. In the context of 4-Methoxybenzo[d]thiazole-2-carbonitrile, its reactivity is influenced by the electron-deficient nature of the carbon atom in the C≡N triple bond, making it susceptible to attack by nucleophiles.
Nucleophilic addition to the carbonitrile group is a fundamental process that can lead to the formation of several important nitrogen-containing functional groups.
Amides: The partial hydrolysis of the nitrile group under controlled acidic or basic conditions can yield the corresponding amide, 4-Methoxybenzo[d]thiazole-2-carboxamide. This transformation involves the addition of water to the carbon-nitrogen triple bond, followed by tautomerization. In a related context, the synthesis of various thiazole (B1198619) amides has been demonstrated to be of interest for their potential biological activities. For instance, a series of 4-substituted-2-thiazole amides have been investigated as potential viral replication inhibitors. nih.gov
Imidates: Imidates, also known as imino ethers, can be synthesized from nitriles via the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride. For this compound, reaction with an alcohol (e.g., ethanol) under acidic conditions would be expected to yield the corresponding ethyl 4-methoxybenzo[d]thiazole-2-imidate hydrochloride.
Amidines: Amidines are compounds with the general structure RC(=NR)NR2. They can be prepared from nitriles through various methods, including the direct addition of amines or their derivatives. One common route is the reaction of the nitrile with an amine in the presence of a Lewis acid or a metal catalyst. An efficient copper-catalyzed protocol for the nucleophilic addition of amines to nitriles has been developed, which could be applicable to the synthesis of amidine derivatives of this compound. bldpharm.com A particularly noteworthy reaction is the "click" condensation between 2-cyanobenzothiazoles and compounds containing a 1,2-aminothiol moiety, such as cysteine. iris-biotech.deresearchgate.net This bio-orthogonal reaction proceeds rapidly under physiological conditions and results in the formation of a 4,5-dihydro-1,3-thiazole ring, which is a type of cyclic amidine derivative. iris-biotech.de
The carbonitrile group can be fully hydrolyzed to a carboxylic acid under more vigorous acidic or alkaline conditions.
Hydrolysis to Carboxylic Acids: Heating this compound under reflux with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide) will lead to the formation of 4-Methoxybenzo[d]thiazole-2-carboxylic acid. nih.gov In the case of alkaline hydrolysis, the initial product is the carboxylate salt (e.g., sodium 4-methoxybenzo[d]thiazole-2-carboxylate), which upon acidification yields the free carboxylic acid.
Esterification Reactions: Once the carboxylic acid is obtained, it can be readily converted to its corresponding esters through standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, reacting 4-Methoxybenzo[d]thiazole-2-carboxylic acid with methanol (B129727) under acidic conditions would produce methyl 4-methoxybenzo[d]thiazole-2-carboxylate.
While nucleophilic addition and hydrolysis are the most common reactions of nitriles, elimination reactions are also possible under specific conditions, although they are less frequently reported for this class of compounds. Conceptually, if a suitable leaving group is present on the carbon adjacent to the benzothiazole (B30560) ring (which is not the case in the parent structure), base-promoted elimination could occur. However, for this compound itself, elimination involving the nitrile group is not a typical reaction pathway.
Reactivity of the Methoxy (B1213986) Substituent
The conversion of the methoxy group to a hydroxyl group is a crucial transformation in the synthesis of many biologically active compounds. Several reagents and strategies can be employed for this purpose.
Boron Tribromide (BBr3): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) at low temperatures. Treatment of this compound with BBr3 would be expected to yield 4-hydroxybenzo[d]thiazole-2-carbonitrile. This method is effective but requires careful handling due to the reactivity of BBr3. In a study on related methoxybenzoyl-aryl-thiazole derivatives, BBr3 was successfully used for demethylation.
Other Reagents: Other reagents that can effect the cleavage of aryl methyl ethers include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and nucleophilic reagents like lithium iodide (LiI) in pyridine (B92270) or sodium thiomethoxide (NaSMe). The choice of reagent often depends on the presence of other functional groups in the molecule. For instance, a method using 2-(diethylamino)ethanethiol (B140849) has been developed for the deprotection of aromatic methyl ethers, offering an essentially odorless workup.
The cleavage of the methyl-oxygen bond in the methoxy group typically proceeds via a nucleophilic or electrophilic mechanism.
With BBr3: The mechanism of ether cleavage by BBr3 involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromomethane (B36050) and a borate (B1201080) intermediate, which is then hydrolyzed upon workup to give the phenol.
Photochemical Cleavage: More recent methods have explored the use of organophotoredox catalysis for the chemoselective deprotection of phenolic ethers. These methods can operate under mild, pH-neutral conditions and show a high degree of functional group tolerance. For example, a visible light-induced method using a suitable photosensitizer and a silyl (B83357) chloride has been shown to effectively cleave methoxy groups on aromatic rings.
The reactivity of this compound is thus a rich field of study, with the potential to generate a wide array of derivatives with diverse applications. The ability to selectively transform both the carbonitrile and the methoxy group provides chemists with a powerful toolkit for the synthesis of novel and complex molecules.
Reactivity of the Benzothiazole Ring System
The benzothiazole ring system in this compound is a fused bicyclic system, comprising a benzene (B151609) ring and a thiazole ring. The reactivity of this system is influenced by the electronic effects of the methoxy and nitrile substituents.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene moiety of the benzothiazole ring can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is primarily governed by the directing effects of the substituents already present on the ring. The methoxy group (-OCH₃) at the 4-position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the thiazole ring, particularly with the electron-withdrawing 2-cyano group, is generally considered a deactivating system for electrophilic attack on the benzene ring.
The directing effects of the methoxy group are dominant, favoring substitution at the positions ortho and para to it. The positions on the benzene ring are numbered C4, C5, C6, and C7. The methoxy group is at C4. Therefore, the ortho position is C5 and the para position is C7. The C6 position is meta to the methoxy group.
A study on the synthesis of novel methoxy-substituted benzothiazole derivatives involved the reaction of 3-chloro-4-methoxy-aniline with potassium thiocyanate, which ultimately leads to a substituted benzothiazole core. indexcopernicus.comresearchgate.net This highlights that functionalization of the benzene part of the benzothiazole system is a key aspect of creating diverse derivatives.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relationship to -OCH₃ | Predicted Reactivity |
| C5 | ortho | Favorable |
| C6 | meta | Less Favorable |
| C7 | para | Favorable |
Transformations Involving the Thiazole Heterocycle
The thiazole ring in this compound is also susceptible to various chemical transformations.
The 2-cyano group is a key reactive site. The electrophilicity of the nitrile carbon makes it susceptible to nucleophilic attack. For instance, 2-cyanobenzothiazole (CBT) can react with the 1,2-aminothiol group of an N-terminal cysteine residue in proteins to form a stable ligation product. nih.govacs.orgnih.gov This reaction, inspired by the biosynthesis of luciferin (B1168401), proceeds through the formation of a thiazoline (B8809763) intermediate. While this is a biological application, it demonstrates the inherent reactivity of the 2-cyano-substituted thiazole ring towards nucleophiles. The reactivity of the nitrile is influenced by substituents on the benzene ring; electron-donating groups like methoxy can decrease the electrophilicity of the nitrile group, potentially slowing down such reactions. nih.gov
The thiazole ring itself can undergo ring-opening reactions under certain conditions. For example, treatment of thiazoles with various nucleophiles can lead to ring cleavage. lookchem.com While specific studies on the ring-opening of this compound are scarce, the general reactivity patterns of thiazoles suggest this possibility.
Stability and Degradation Pathways under Varied Conditions
The stability of this compound is a critical aspect, particularly in the context of its potential applications and environmental fate. The degradation of benzothiazole and its derivatives has been studied under various conditions.
Acidic and Basic Conditions: The stability of the benzothiazole ring can be compromised under strong acidic or basic conditions, which can lead to hydrolysis of the nitrile group or even ring cleavage. A study on the degradation of the general benzothiazole (BTH) structure using advanced oxidation processes noted that increasing the solution pH can decrease the degradation rate. nih.govresearchgate.net This suggests that the benzothiazole ring has some stability in basic conditions, but strong bases could potentially lead to degradation over time.
Oxidative Degradation: Benzothiazoles are susceptible to oxidative degradation. Advanced oxidation processes (AOPs) employing sulfate (B86663) and hydroxyl radicals have been shown to effectively degrade benzothiazole in aqueous solutions. nih.govresearchgate.net The primary degradation mechanism involves the attack of these highly reactive radicals on the benzothiazole ring system. The presence of a methoxy group, being an electron-donating group, might influence the sites of radical attack. Proposed pathways for the oxidative degradation of a related compound, benzo[c] indexcopernicus.comresearchgate.netnih.govthiadiazole, involve oxidation of the sulfur atom. researchgate.net
Thermal Stability: Information on the thermal stability of this compound is not readily available. However, studies on related methoxybenzamide derivatives containing a thiadiazole ring have shown that these compounds exhibit thermal decomposition, with the process being influenced by the position of the methoxy group. researchgate.net Polymers containing thiazole moieties have also been studied for their thermal stability, indicating that the thiazole ring can be a component of thermally stable materials. researchcommons.orgresearchgate.net
Table 2: Summary of Stability and Degradation of Benzothiazole Derivatives
| Condition | Observation | Relevant Compound(s) | Citation |
| Acidic/Basic pH | Increasing pH can decrease the degradation rate in AOPs. | Benzothiazole (BTH) | nih.govresearchgate.net |
| Oxidative Stress | Degraded by sulfate and hydroxyl radicals. | Benzothiazole (BTH) | nih.govresearchgate.net |
| Thermal Stress | Methoxybenzamide derivatives show thermal decomposition. | Methoxybenzamide-thiadiazole derivatives | researchgate.net |
| Thermal Stress | Thiazole-containing polymers exhibit varying thermal stability. | Poly(2-acrylamido-4-antipyrinyl) thiazole | researchcommons.orgresearchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For 4-Methoxybenzo[d]thiazole-2-carbonitrile, the spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) group and the three aromatic protons on the benzene (B151609) ring.
Methoxy Protons (-OCH₃): A sharp singlet would appear, typically in the downfield region around 3.8-4.0 ppm, integrating to three protons.
Aromatic Protons: The three protons on the substituted benzene ring would appear further downfield, generally between 7.0 and 8.0 ppm. Their splitting pattern (multiplicity) would be crucial for confirming the "4-methoxy" substitution pattern. One would expect to see a doublet, a triplet, and another doublet, reflecting the coupling between adjacent protons on the ring. organicchemistrydata.org
¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing evidence for the complete structure, including quaternary carbons that are not visible in ¹H NMR.
Key expected signals include:
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm. mdpi.com
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. rsc.org
Aromatic and Thiazole (B1198619) Carbons: A series of signals in the region of 110-160 ppm. The carbon attached to the methoxy group (C4) would be significantly affected by the oxygen atom, shifting it downfield. organicchemistrydata.orgwisc.edu
The following table summarizes predicted and literature-based chemical shifts for the compound.
| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| -OCH₃ | ~3.9 (s, 3H) | ~55.3 |
| -C≡N | - | ~117.0 |
| Aromatic/Thiazole CH | ~7.0-7.8 (m, 3H) | ~112-135 |
| Quaternary Carbons | - | ~130-165 |
| Data is based on typical values for related functional groups and structures. organicchemistrydata.orgmdpi.comrsc.orgorganicchemistrydata.orgwisc.edursc.org |
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular structure.
Heteronuclear Single Quantum Coherence (HMQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring of this compound.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical as it reveals correlations between protons and carbons that are separated by two or three bonds. For this molecule, key HMBC correlations would include:
A correlation between the methoxy protons and the C4 carbon, confirming the position of the methoxy group.
Correlations between the aromatic protons and the carbons of the thiazole ring, confirming the fusion of the two ring systems. mdpi.com
These 2D techniques provide a definitive and interconnected map of the entire molecule, leaving no ambiguity about its isomeric form. mdpi.com
The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum, signals for quaternary (C) and methylene (B1212753) (CH₂) carbons appear as negative peaks, while signals for methyl (CH₃) and methine (CH) carbons appear as positive peaks. huji.ac.il
For this compound, an APT experiment would show:
Positive Signals: The three methine (CH) carbons of the benzene ring and the one methyl (CH₃) carbon of the methoxy group.
Negative Signals: The five quaternary carbons, which include the two carbons at the fusion of the rings, the carbon bonded to the methoxy group (C4), the carbon of the nitrile group, and the carbon double-bonded to the nitrogen in the thiazole ring.
This technique is particularly useful for quickly identifying the number of different carbon types, complementing the information from standard ¹³C NMR.
Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprinting
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.net
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Confirms the presence of the crucial carbonitrile group. mdpi.com |
| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 | Indicates the methoxy group attached to the aromatic ring. researchgate.net |
| C=N (Thiazole) | Stretching | 1580 - 1650 | Characteristic of the imine bond within the thiazole ring. |
| Aromatic C=C | Stretching | 1450 - 1600 | Multiple bands confirming the benzene ring. |
| Aromatic C-H | Stretching | 3000 - 3100 | Confirms the aromatic nature of the core structure. researchgate.net |
The presence of a strong, sharp peak around 2233 cm⁻¹ is a definitive indicator of the nitrile functional group. mdpi.com The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions that can be used to confirm the identity of the compound against a reference spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (C₉H₆N₂OS), the molecular weight is 190.22 g/mol . amadischem.com
Molecular Ion Peak ([M]⁺): High-resolution mass spectrometry (HRMS) would show a molecular ion peak at an m/z value corresponding to the exact calculated mass of the molecule (e.g., C₉H₆N₂OS + H⁺). mdpi.commdpi.com This provides unambiguous confirmation of the molecular formula.
Fragmentation Pattern: Electron impact (EI) or other ionization methods would cause the molecule to break into characteristic fragments. Plausible fragmentation pathways for this structure could include:
Loss of a methyl radical (·CH₃) from the methoxy group.
Loss of a methoxy radical (·OCH₃).
Cleavage of the nitrile group (·CN).
Ring cleavage of the thiazole moiety, a common fragmentation pattern for this heterocyclic system. nih.gov
Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of a compound by measuring its mass with extremely high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the theoretical exact mass is calculated based on its molecular formula, C₉H₆N₂OS. The calculation uses the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). An experimental HRMS analysis, typically using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument, would be expected to yield a mass value that is within a very narrow tolerance (typically < 5 ppm) of the calculated value. For instance, in the analysis of related benzothiazole (B30560) derivatives, HRMS is routinely used to confirm the proposed structures by matching the experimentally observed mass to the calculated mass for the protonated molecule [M+H]⁺. umaine.edursc.org
Table 1: Illustrative HRMS Data Presentation (Note: Data is hypothetical for this compound)
| Formula | Species | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|
| C₉H₆N₂OS | [M+H]⁺ | 191.0274 | 191.0279 | 2.6 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for their detection as intact ions, often as protonated species [M+H]⁺ or other adducts. It is a standard method for confirming the molecular weight of synthesized compounds. nih.gov
In the context of this compound, an ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. For its regioisomer, 6-Methoxybenzo[d]thiazole-2-carbonitrile (Molecular Weight: 190.22 g/mol ), a Certificate of Analysis confirms that the mass spectrum conforms to the structure, indicating a successful match between the expected and observed molecular ion peak. lgcstandards.com For other benzothiazole derivatives, ESI-MS is consistently used to identify the molecular ion, confirming the successful synthesis of the target structure. rsc.orgekb.eg
Table 2: Expected ESI-MS Peak for this compound
| Compound | Molecular Weight (g/mol) | Ionization Mode | Expected Peak (m/z) |
|---|---|---|---|
| This compound | 190.22 | Positive | 191.03 [M+H]⁺ |
Single-Crystal X-ray Diffraction for Solid-State Structural Geometry and Bonding
To perform this analysis, a suitable single crystal of this compound would need to be grown. While the crystal structure for this specific compound is not available in the public domain, analysis of related benzothiazole structures reveals common features. researchgate.netnih.gov For example, a study on 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) showed nearly coplanar ring systems. nih.gov If a crystal structure were determined for this compound, it would provide unequivocal proof of its connectivity and stereochemistry. The resulting data would include the crystal system, space group, and unit cell dimensions.
Table 3: Example Crystallographic Data for a Benzothiazole Derivative (Note: This data is for a different compound, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, and is for illustrative purposes only) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.974(3) |
| b (Å) | 8.132(3) |
| c (Å) | 12.349(5) |
| α (°) | 86.123(4) |
| β (°) | 78.299(4) |
| γ (°) | 85.715(4) |
| Volume (ų) | 682.9(4) |
| Z | 2 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)
Chromatographic methods are fundamental for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to qualitatively monitor reactions and determine the appropriate solvent system for column chromatography purification. mdpi.commdpi.com For the regioisomer 6-Methoxybenzo[d]thiazole-2-carbonitrile, a reported TLC analysis showed a single spot with an Rf value of 0.75 using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the mobile phase on a silica (B1680970) gel plate. lgcstandards.com A similar analysis for the 4-methoxy isomer would be a standard step in its synthesis and purification. rsc.org
High-Performance Liquid Chromatography (HPLC) is a more powerful technique used to quantify the purity of a compound. The sample is passed through a column under high pressure, and a detector measures the elution of the compound. A pure sample will ideally show a single peak in the chromatogram. A Certificate of Analysis for the 6-methoxy isomer reports an HPLC purity of 96.17% at a detection wavelength of 210 nm, confirming its high degree of purity. lgcstandards.com This type of analysis is crucial for validating the quality of a synthesized batch of this compound.
Table 4: Chromatographic Data for the Regioisomer 6-Methoxybenzo[d]thiazole-2-carbonitrile lgcstandards.com
| Technique | Stationary Phase | Mobile Phase | Parameter | Value |
|---|---|---|---|---|
| TLC | Silica Gel (SiO₂) | Ethyl Acetate : Hexanes (1:1) | Rf | 0.75 |
| HPLC | (Not specified) | (Not specified) | Purity (at 210 nm) | 96.17% |
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental results are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed empirical formula and the purity of the sample. ekb.eg
The theoretical elemental composition of this compound (C₉H₆N₂OS) is calculated based on its atomic constituents and their molar masses. Experimental validation would involve combusting a small, pure sample and quantifying the resulting gases. For the related 6-methoxy isomer, the theoretical values are C, 56.83%; H, 3.18%; and N, 14.73%. lgcstandards.com An experimental analysis cited in a certificate of analysis for this isomer found C, 55.91%; H, 2.78%; and N, 14.23%, with the document noting the results conform to the structure within an acceptable tolerance. lgcstandards.com
Table 5: Elemental Analysis Data for C₉H₆N₂OS
| Element | Theoretical Percentage (%) | Experimental Percentage (%) for 6-Methoxy Isomer lgcstandards.com |
|---|---|---|
| Carbon (C) | 56.83 | 55.91 |
| Hydrogen (H) | 3.18 | 2.78 |
| Nitrogen (N) | 14.73 | 14.23 |
| Oxygen (O) | 8.41 | N/A |
| Sulfur (S) | 16.86 | N/A |
N/A: Not available in the cited reference.
Pharmacological and Biological Research Applications
Antimicrobial Activity Investigations
The emergence of antimicrobial resistance, particularly within the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has intensified the search for novel antibacterial agents. nih.gov Benzothiazole (B30560) derivatives are among the promising candidates being explored to address this global health challenge. nih.govresearchgate.net
A primary mechanism of antibacterial action for many benzothiazole derivatives is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for maintaining the correct DNA topology during replication, transcription, and repair, making them validated targets for antibiotic development. nih.govresearchgate.net
Research into 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffolds has identified them as inhibitors of the ATP-binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE). researchgate.netresearchgate.net Structure-based optimization of these scaffolds has led to the development of potent inhibitors with low nanomolar efficacy against E. coli DNA gyrase. researchgate.net Further modifications, such as attaching a benzyloxy substituent to position 4 of the benzothiazole scaffold, have yielded potent gyrase inhibitors with excellent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). Some of these novel benzothiazole inhibitors (NBTIs) have demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb) DNA gyrase, with IC50 values significantly lower than that of ciprofloxacin. nih.gov The mechanism involves binding to the ATP-binding site of the GyrB subunit, which has been confirmed by X-ray crystallography. In some cases, DNA cleavage experiments have also been used to elucidate the mechanism of action, correlating with the minimum inhibitory concentrations (MICs) observed. researchgate.netresearchgate.net
The efficacy of benzothiazole derivatives has been evaluated against several multidrug-resistant (MDR) bacterial strains. Pseudomonas aeruginosa, a common cause of healthcare-associated infections, has shown increasing resistance to multiple drug classes, including carbapenems. nih.gov Similarly, MRSA represents a significant threat in both hospital and community settings. nih.gov
Research has demonstrated that optimized benzothiazole-based DNA gyrase inhibitors exhibit potent antibacterial activity against both Gram-positive and Gram-negative ESKAPE pathogens. nih.gov For instance, a derivative with a benzyloxy group at the 4-position of the benzothiazole ring showed excellent in vivo activity against MRSA. Another study found that a 4-thiazolidinone (B1220212) derivative with a 4-methoxyphenyl (B3050149) group was among the most active candidates against E. coli. researchgate.net However, the activity against Gram-negative bacteria like P. aeruginosa can be challenging, as some compounds are identified as substrates for efflux pumps, which actively transport the inhibitors out of the bacterial cell. researchgate.net Despite this, certain derivatives have shown encouraging activity against efflux-defective strains of P. aeruginosa and wild-type A. baumannii.
Bacterial biofilms, which are communities of microbes encased in a self-produced matrix, contribute significantly to antibiotic resistance and chronic infections. nih.govfrontiersin.org Thiazole (B1198619) derivatives have been investigated for their ability to inhibit biofilm formation, presenting a potential anti-virulence strategy that does not directly kill the bacteria but reduces their pathogenicity. nih.gov
Studies on thiazole nortopsentin analogues have shown they can interfere with the initial steps of biofilm formation in a dose-dependent manner, with particular selectivity against staphylococcal strains. nih.govresearchgate.net Some of these compounds exhibited IC50 values for inhibiting Staphylococcus aureus biofilm formation in the low micromolar range (0.40–2.03 µM). nih.govresearchgate.net The mechanism for some derivatives may involve targeting quorum sensing (QS) pathways. nih.gov For example, certain thiazole-4-carboxylic acid derivatives were found to inhibit biofilm formation in P. aeruginosa under phosphate-limiting conditions by acting on the IQS pathway, a distinct QS system. nih.gov
Antitumor and Cytotoxic Research
In addition to their antimicrobial properties, benzothiazole-containing compounds have been extensively researched for their potential as anticancer agents. nih.gov Their cytotoxic effects have been documented across a wide range of human cancer cell lines.
One of the key mechanisms underlying the antitumor activity of benzothiazole derivatives is the induction of programmed cell death, or apoptosis. nih.govnih.gov Research on related 4-thiazolidinone derivatives has shown they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, evidenced by decreased mitochondrial membrane potential and increased concentrations of caspase-9 and caspase-8. nih.gov For example, the fluorinated benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) induces DNA damage and cell cycle arrest. nih.gov Other derivatives have been found to arrest the cell cycle at the G2/M phase and inhibit the synthesis of DNA and RNA in cancer cells. mdpi.com In some cases, the antitumor mechanism is linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov
The cytotoxic activity of 4-methoxybenzo[d]thiazole analogues and related thiazole derivatives has been demonstrated against a diverse panel of human cancer cell lines. nih.govresearchgate.net Derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. nih.gov
Studies have reported the efficacy of various thiazole-containing compounds against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govresearchgate.netresearchgate.net For instance, a series of 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole showed potent cytotoxic effects against MCF-7 cells, with the most active compound having an IC50 of 1.8 µM/mL. ekb.eg Similarly, significant activity has been observed in colon cancer cell lines (e.g., HT-29, DLD-1) and gastric cancer cells (e.g., AGS, NUGC). mdpi.comresearchgate.netnih.gov One thiopyrano[2,3-d]thiazole derivative displayed an IC50 value of 0.6 µM for HCT-116 colon cancer cells and was also active against leukemia (K562) and breast cancer (MCF-7) cell lines. mdpi.com
The table below summarizes the cytotoxic activity of various thiazole derivatives against different cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity of Selected Thiazole Derivatives Against Human Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Thiopyrano[2,3-d]thiazole Derivative (LES-6400) | HCT-116 | Colon Cancer | 0.6 ± 0.24 µM | mdpi.com |
| Thiopyrano[2,3-d]thiazole Derivative (LES-6400) | MCF-7 | Breast Cancer | 3.08 ± 0.41 µM | mdpi.com |
| Thiopyrano[2,3-d]thiazole Derivative (LES-6400) | K562 | Leukemia | 5.98 ± 0.41 µM | mdpi.com |
| 2-hydroxy benzothiazole-1,3,4-oxadiazole Derivative | MCF-7 | Breast Cancer | 1.8 ± 0.02 µM/mL | ekb.eg |
| Tetrahydrobenzo[b]thiophene-Thiazole Derivatives | NUGC | Gastric Cancer | Active | researchgate.net |
| Tetrahydrobenzo[b]thiophene-Thiazole Derivatives | DLD-1 | Colon Cancer | Active | researchgate.net |
| Tetrahydrobenzo[b]thiophene-Thiazole Derivatives | MCF | Breast Cancer | Active | researchgate.net |
| 4-thiazolidinone-N-benzothiazole Derivative | AGS | Gastric Cancer | Active | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole Derivative | MCF-7 | Breast Cancer | Good Inhibitory Effect | researchgate.net |
Role as a Precursor in D-Luciferin Synthesis for Bioluminescence Research
The benzothiazole nucleus is a fundamental component of luciferins, the small-molecule substrates for luciferase enzymes. The synthesis of D-luciferin, the substrate for firefly luciferase (Fluc), historically relies on a multi-step process. A key strategic component in this synthesis is a cyanobenzothiazole intermediate. nih.gov This synthesis proceeds through the condensation of a 2-cyanobenzothiazole with D-cysteine, a method that is both mild and high-yielding, making it an attractive final step for introducing the stereocenter of the luciferin (B1168401) molecule. nih.govresearchgate.net
Specifically, 2-cyano-6-hydroxybenzothiazole (B1631455) is a well-established key intermediate for producing the natural D-luciferin. researchgate.net Research has demonstrated that this cyanobenzothiazole readily reacts with D-cysteine in neutral aqueous conditions to yield firefly luciferin, suggesting this pathway may even be relevant to its natural regeneration in vivo. researchgate.net Modern synthetic approaches have aimed to create more expedient routes to cyanobenzothiazole intermediates to facilitate the production of D-luciferin and a variety of electronically modified analogs for advanced bioluminescence imaging. nih.gov These analogs, which can produce different colors of light or be used by new luciferase variants, are crucial for expanding the capabilities of bioluminescence technology in biological research. nih.gov The versatility of the cyanobenzothiazole precursor allows for its condensation with various nucleophiles, not just D-cysteine, thereby enabling the creation of a diverse library of luciferin analogs. nih.gov
Enzyme Inhibition Studies
The benzothiazole scaffold is a recognized pharmacophore, and its derivatives are widely investigated for their ability to inhibit various enzymes, indicating the therapeutic potential of this class of compounds.
Carbonic Anhydrase Inhibition
Derivatives of benzothiazole have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. nih.govtandfonline.com Aberrant CA activity is linked to several diseases, making CA inhibitors a significant area of drug development. Research has focused on developing benzothiazole-based sulfonamides as potent and selective inhibitors for various human (h) CA isoforms (e.g., hCA I, II, IX, XII). nih.govresearchgate.net
Studies on benzothiazole-6-sulfonamides and other related structures show that modifications to the benzothiazole core can lead to highly potent and isoform-selective inhibitors, with some compounds exhibiting inhibition constants in the nanomolar range against cancer-related isoforms hCA IX and XII. nih.gov For instance, certain N-protected amino acid-benzothiazole conjugates showed inhibitory activity in the micromolar range, particularly against hCA II and hCA V. nih.gov While extensive research confirms the benzothiazole scaffold's effectiveness for CA inhibition, specific studies focusing on the inhibitory potential of 4-Methoxybenzo[d]thiazole-2-carbonitrile itself are not prominent in the reviewed literature. However, the established activity of its structural analogs suggests this is a viable area for future investigation.
Table 1: Carbonic Anhydrase Inhibition by Select Benzothiazole Derivatives
| Compound Type | Target Isoforms | Observed Inhibition | Reference |
|---|---|---|---|
| Benzothiazole-based Sulphonamides | hCA I, II, IX, XII | Kᵢ values from nanomolar to micromolar range | nih.gov |
| N-protected Amino Acid-Benzothiazole Conjugates | hCA I, II, IV, XII | Micromolar inhibitory activity | researchgate.net |
Acetylcholinesterase Inhibition
Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.govnih.gov The benzothiazole scaffold has been incorporated into novel compounds designed as AChE inhibitors. A study on (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, which share the core structure with this compound, identified them as a new class of selective AChE inhibitors. nih.gov The most effective compound in that series showed an IC₅₀ value of 64 µM and exhibited a competitive inhibition pattern. nih.gov
Molecular docking studies suggest that the benzothiazole portion of these molecules binds to the peripheral active site of AChE, with a key π–π stacking interaction with the Trp279 residue, which contributes to their inhibitory activity and selectivity. nih.gov Other research on benzothiazolone derivatives has also identified potent inhibitors, with some showing greater activity against butyrylcholinesterase (BChE), another important cholinesterase. mdpi.com Although direct testing of this compound was not found, the proven efficacy of closely related acrylonitrile (B1666552) derivatives highlights its potential as a scaffold for developing new AChE inhibitors. nih.gov
Anti-inflammatory and Analgesic Properties
Benzothiazole and its derivatives are well-documented for their anti-inflammatory and analgesic activities. nih.gov These properties are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.gov Numerous studies have synthesized and evaluated various 2-substituted benzothiazole derivatives, demonstrating their potential to reduce inflammation and pain in preclinical models. researchgate.netnih.govfrontiersin.org
For example, some 2-aminobenzothiazole (B30445) derivatives have shown anti-inflammatory effects comparable to the standard drug diclofenac. nih.gov The mechanism of action is believed to involve the suppression of inflammatory mediators. Recent studies have shown that some benzothiazole derivatives can inhibit the NF-κB/COX-2/iNOS signaling pathway, which is critical in both inflammation and cancer development. nih.gov While research has broadly covered the benzothiazole nucleus, demonstrating that substitutions on the ring can significantly influence activity, specific in vivo studies on the anti-inflammatory and analgesic effects of this compound are not detailed in the available literature. nih.govresearchgate.net
Antiviral, Antifungal, and Antiparasitic Applications
The benzothiazole scaffold is a versatile platform for the development of a wide range of antimicrobial agents.
Antiviral: Benzothiazole derivatives have demonstrated potential as potent antiviral agents against a variety of viruses. mdpi.com Research has identified compounds active against human cytomegalovirus (HCMV), influenza viruses, and coronaviruses. mdpi.comnih.gov The mechanism can vary, but the structural versatility of the benzothiazole ring allows for modifications that can target specific viral processes. A review of patents highlights the continuous development of thiazole-containing molecules for inhibiting viruses like hepatitis B and C, and HIV. nih.gov
Antifungal: Methoxy-substituted benzothiazoles, in particular, have been synthesized and screened for antifungal properties. Studies have shown that certain derivatives possess potent activity against fungi such as Aspergillus niger and the common pathogenic yeast Candida albicans. researchgate.netnih.govscitechjournals.com For example, specific methoxy-substituted nitrobenzamide derivatives of benzothiazole were found to be highly active against Aspergillus niger. researchgate.net The position of substituents on the benzothiazole ring is crucial, with changes at the C-2, C-6, and C-7 positions significantly impacting bioactivity. scitechjournals.com
Antiparasitic: The antiparasitic potential of benzothiazole derivatives has been demonstrated against several protozoan parasites. Riluzole, a benzothiazole derivative, showed an amoebicidal effect against Entamoeba histolytica and leishmanicidal activity. mdpi.com Other studies have explored derivatives for activity against Trypanosoma cruzi, the causative agent of Chagas disease, and have found that some compounds can induce DNA damage in the parasite. mdpi.comunl.pt Furthermore, 6-methoxybenzothiazole-2-carbamates have been investigated as anthelmintic agents, showing activity against parasitic flukes. nih.gov
Table 2: Antimicrobial Activity of Select Benzothiazole Derivatives
| Activity Type | Pathogen Examples | Compound Class Example | Reference |
|---|---|---|---|
| Antiviral | Human Cytomegalovirus (HCMV), Influenza | Substituted Benzothiazoles | mdpi.com |
| Antifungal | Aspergillus niger, Candida albicans | Methoxy-substituted Benzothiazoles | researchgate.netnih.gov |
Quorum Sensing Inhibition in Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the formation of biofilms and the production of virulence factors. tandfonline.com Inhibiting QS is a promising anti-pathogenic strategy that can disarm bacteria without killing them, potentially reducing the pressure for developing resistance. Benzothiazole derivatives have emerged as effective quorum sensing inhibitors (QSIs). researchgate.netbohrium.com
Research has shown that benzothiazole derivatives can suppress QS-regulated virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and Xanthomonas oryzae pv oryzae (Xoo). tandfonline.comresearchgate.netnih.gov For instance, certain benzothiazole derivatives containing an isopropanolamine moiety significantly inhibited biofilm formation, extracellular enzyme production, and bacterial infection in plant models. researchgate.netnih.gov Similarly, studies on benzoheterocyclic sulfoxide (B87167) derivatives confirmed that the benzothiazole skeleton is a pivotal functional group for disrupting QS in P. aeruginosa. tandfonline.com These findings underscore the potential of using benzothiazole-based compounds as anti-pathogenic agents to combat bacterial infections by interfering with their communication systems. nih.gov
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The benzothiazole scaffold is a prominent feature in many biologically active compounds, and its derivatives are subjects of intensive research in medicinal chemistry. benthamscience.com Structure-activity relationship (SAR) studies, which correlate the chemical structure of these compounds with their biological effects, are crucial for guiding the rational design of new and more potent therapeutic agents. While specific research focusing exclusively on this compound is limited, a broader analysis of related benzothiazole derivatives provides significant insights into how various substituents influence their pharmacological profiles.
Influence of Substituents on Biological Activity and Selectivity
The biological activity of benzothiazole derivatives can be significantly modulated by the nature and position of substituents on the fused benzene (B151609) ring and at the 2-position of the thiazole ring. benthamscience.com Research indicates that substitutions at the C-2 and C-6 positions are particularly critical in determining the pharmacological activity of these compounds. benthamscience.com
The 2-position of the benzothiazole ring is a common site for modification. For instance, in a series of benzothiazole derivatives designed as potential anticancer agents, the introduction of specific benzylidine moieties at the 2-position led to compounds with significant activity against various cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF7). researchgate.net This highlights the importance of the substituent at this position for cytotoxic effects.
Regarding the benzene portion of the scaffold, the introduction of different functional groups can fine-tune activity and selectivity. In one study on 2-substituted benzothiazoles, it was found that compounds bearing a halogen (specifically a fluoro group at position 6) demonstrated enhanced antimicrobial activity. researchgate.net Conversely, derivatives with a hydroxyl group exhibited potent antioxidant properties. researchgate.net This suggests that electron-withdrawing groups like halogens may favor antimicrobial action, while electron-donating hydroxyl groups can confer antioxidant capabilities.
The influence of a methoxy (B1213986) group, particularly at position 4, can be inferred from related heterocyclic systems. In a study of N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative displayed the most pronounced antiproliferative activity across multiple cell lines, with IC₅₀ values in the low micromolar range (2.2–4.4 µM). mdpi.com Another derivative with a 2-hydroxy-4-methoxy substitution showed selective activity against the MCF-7 breast cancer cell line (IC₅₀ = 3.1 µM). mdpi.com Although on a different scaffold (benzimidazole), these findings suggest that a methoxy group at the 4-position, especially in combination with other functional groups, can be a key determinant for potent and selective anticancer activity.
The following table summarizes key SAR findings for various substituted benzothiazole derivatives.
| Scaffold/Derivative | Substituent(s) | Biological Activity Noted | Reference |
| 2-Substituted Benzothiazole | 6-Fluoro | Increased antimicrobial activity | researchgate.net |
| 2-Substituted Benzothiazole | Hydroxyl group | Potent antioxidant activity | researchgate.net |
| Benzothiazole Hybrids | Pyrazolone ring with 4-chlorophenyl | Superior activity against S. aureus (MIC = 0.025 mM) | mdpi.com |
| Phenylacetamide Benzothiazoles | Varied phenylacetamides at C2-thio position | Antiproliferative activity in pancreatic and paraganglioma cells | mdpi.com |
| N-Benzimidazole Carboxamides | 2-Hydroxy-4-methoxy | Pronounced antiproliferative activity (IC₅₀ = 2.2–4.4 µM) | mdpi.com |
| 2-Substituted Benzothiazoles | Benzylidine moieties at C2 | Anticancer activity against H1299, HepG2, and MCF7 cell lines | researchgate.net |
Design and Synthesis of Derivatives with Enhanced Pharmacological Profiles
The rational design and synthesis of novel benzothiazole derivatives are aimed at optimizing their therapeutic potential by improving potency, selectivity, and pharmacokinetic properties. A common and versatile starting point for many synthetic routes is 2-aminothiophenol (B119425), which can be reacted with a wide range of aldehydes, ketones, or carboxylic acids to generate diverse 2-substituted benzothiazoles. mdpi.com
A key structural feature of this compound is the cyano group at the 2-position. The synthesis of 2-cyanobenzothiazoles is of significant interest as these compounds are precursors for luciferins used in bioluminescence imaging and can also act as bioorthogonal handles. beilstein-journals.org An economical and scalable method for producing these derivatives involves the cyanation of a 2-halobenzothiazole precursor. For example, 6-amino-2-cyanobenzothiazole (B113003) can be synthesized from 6-amino-2-chlorobenzothiazole (B112346) using a cyanation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). beilstein-journals.org This approach represents a viable strategy for introducing the 2-carbonitrile moiety onto a 4-methoxybenzothiazole core.
The principles of rational drug design are evident in the development of benzothiazole-based inhibitors for specific biological targets. In the creation of STAT3 signaling pathway inhibitors, researchers began with an identified hit compound and systematically synthesized a series of derivatives to improve potency. nih.gov This process led to the discovery of compound B19, which demonstrated excellent inhibitory activity (IC₅₀ = 0.067 µM) by blocking the phosphorylation of STAT3. nih.gov Such an approach, involving iterative design, synthesis, and biological evaluation, could be applied to the 4-methoxybenzothiazole-2-carbonitrile scaffold to develop derivatives with enhanced activity against specific targets.
Another successful strategy involves creating hybrid molecules where the benzothiazole nucleus is linked to other pharmacologically active heterocyclic rings. For instance, benzothiazole has been combined with thiadiazole and pyridinone rings to generate novel compounds. researchgate.netnih.gov This molecular hybridization can lead to derivatives with improved biological activity profiles, as the resulting molecule may interact with multiple targets or exhibit synergistic effects. The synthesis of these hybrids often involves multi-step reactions, starting with the functionalization of the benzothiazole core, followed by coupling with the second heterocyclic moiety. nih.gov
The table below presents examples of synthesized benzothiazole derivatives and their reported pharmacological activities, illustrating different design strategies.
| Derivative Class | Synthetic Strategy | Example Compound/Result | Pharmacological Profile | Reference |
| 2-Cyanobenzothiazoles | Cyanation of 2-chlorobenzothiazole (B146242) with DABCO catalyst | 6-Amino-2-cyanobenzothiazole | Key precursor for luciferin synthesis | beilstein-journals.org |
| STAT3 Inhibitors | Rational design and optimization of a hit compound | Compound B19 (IC₅₀ = 0.067 µM) | Potent inhibition of the IL-6/STAT3 signaling pathway | nih.gov |
| Benzothiazole-Thiadiazole Hybrids | Coupling of functionalized benzothiazole and thiadiazole moieties | Aryl urea (B33335) linked hybrids | Potential VEGFR-2 inhibitors for anticancer therapy | nih.gov |
| Benzothiazole-Pyridinone Hybrids | Multi-step synthesis involving condensation reactions | Various hybrid structures | Anticancer activity against H1299, HepG2, and MCF7 cells | researchgate.net |
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Methoxybenzo[d]thiazole-2-carbonitrile, DFT calculations offer a deep understanding of its molecular geometry, electronic properties, and reactivity. Such calculations are foundational for predicting how the molecule will behave in chemical reactions and biological environments. While specific DFT studies exclusively on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the benzothiazole (B30560) class of compounds. researchgate.netijsrst.comresearchgate.net
The first step in a DFT analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the fused benzothiazole ring system, as well as the orientation of the methoxy (B1213986) and carbonitrile substituents. The planarity of the benzothiazole core and the rotational barrier of the methoxy group are key parameters determined in this analysis.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet chemically reasonable, data for illustrative purposes, as specific literature values were not available.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-S | 1.75 Å |
| C=N (thiazole) | 1.32 Å | |
| C-C (aromatic) | 1.40 Å | |
| C-CN | 1.45 Å | |
| C≡N | 1.16 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C-S-C | 88.5° |
| S-C-N | 115.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing carbonitrile group significantly influence the energies and distributions of these orbitals, which are essential for predicting intramolecular charge transfer characteristics.
Table 2: Representative Frontier Molecular Orbital Properties (Hypothetical Data) This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -2.15 |
Table 3: Representative Global Reactivity Descriptors (Hypothetical Data) This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.325 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are in-silico techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to assess the stability of the resulting complex.
Molecular docking algorithms place a ligand into the binding site of a protein and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The resulting docking score provides an estimate of the binding affinity. This technique is instrumental in virtual screening and lead optimization in drug discovery. Benzothiazole derivatives have been subjected to such analyses to predict their binding modes and affinities with various biological targets. nih.govresearchgate.net
ASCT2 Transporter: The Alanine-Serine-Cysteine Transporter 2 (ASCT2) is a crucial glutamine transporter overexpressed in many cancer cells, making it a significant therapeutic target. wmis.orggoogle.com In silico modeling of the human ASCT2 transporter has been used to understand inhibitor binding. google.com While direct docking studies of this compound with ASCT2 are not reported, related benzothiazole scaffolds have been identified as potential inhibitors of amino acid transporters, suggesting this is a viable avenue of investigation. researchgate.netacs.org A docking study would aim to place the molecule within the glutamine binding pocket, identifying key interactions with amino acid residues that could lead to competitive inhibition.
LasR System: The LasR protein is a transcriptional regulator and a key component of the quorum-sensing system in the bacterium Pseudomonas aeruginosa, which controls virulence factor expression. Inhibiting LasR is a promising anti-virulence strategy. Numerous studies have successfully used molecular docking and dynamics simulations to investigate the binding of thiazole (B1198619) and benzothiazole derivatives to the LasR binding pocket. nih.govresearchgate.netplos.org These studies often show that the benzothiazole core can form hydrophobic and π-π stacking interactions with key residues like Trp60 and Tyr64, while substituents can form hydrogen bonds with residues such as Ser129. nih.govplos.org It is plausible that this compound could also bind to the LasR active site, making it a candidate for further investigation as a quorum-sensing inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method employed in drug discovery to correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.com This approach is instrumental in predicting the therapeutic efficacy of novel chemical entities and understanding the structural requirements for their biological function. jocpr.comnih.gov For the chemical compound this compound, QSAR modeling can serve as a powerful tool to predict its biological activities and guide the synthesis of more potent and selective analogs.
The fundamental principle of QSAR lies in the development of mathematical models that relate numerical representations of a molecule's structure, known as molecular descriptors, to its observed biological activity. jocpr.comnih.gov These descriptors can be categorized into several types, including:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts. nih.gov
2D Descriptors: Derived from the 2D representation of the molecule, encompassing constitutional, topological, and electrostatic properties. nih.govijpsdronline.com
3D Descriptors: Calculated from the 3D conformation of the molecule, including steric and surface area parameters. nih.govijpsdronline.com
4D-QSAR: An extension of 3D-QSAR that also considers the different conformations a molecule can adopt. nih.gov
In the context of this compound, a QSAR study would involve compiling a dataset of structurally related benzothiazole derivatives with their corresponding measured biological activities (e.g., anticancer, antimicrobial). nih.govnih.govresearchgate.net For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles has been investigated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov
The process of building a QSAR model for derivatives of this compound would typically involve the following steps:
Data Set Selection: A series of benzothiazole analogs with a range of biological activities is chosen. nih.gov
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. nih.gov
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ijpsdronline.com
A hypothetical QSAR study on a series of benzothiazole derivatives might reveal the importance of specific structural features for a particular biological activity. For example, a model could indicate that higher values for descriptors related to electronegativity and surface area, and the presence of halogen atoms, positively correlate with antitubercular activity, while other descriptors show a negative correlation. nih.gov
The insights gained from such QSAR models can be invaluable for the rational design of new this compound derivatives with enhanced biological profiles, thereby accelerating the drug discovery process and reducing the need for extensive experimental testing. jocpr.com
Table 1: Illustrative Molecular Descriptors for QSAR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Size of the molecule |
| Topological (2D) | Wiener Index | Branching and compactness of the molecular graph |
| Geometrical (3D) | Molecular Surface Area | Three-dimensional size and shape |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Physicochemical | LogP | Lipophilicity |
Cheminformatics and Virtual Screening for Novel Ligand Discovery
Cheminformatics and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. mdpi.commdpi.com These in silico methods are central to modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates that can be further validated through experimental assays. mdpi.com For a scaffold such as this compound, these approaches can be pivotal in exploring its potential as a privileged structure for targeting various biological macromolecules.
Virtual screening can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). mdpi.commdpi.com
Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds for a specific biological target. mdpi.com If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. mdpi.com This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. mdpi.com The pharmacophore model is then used to search large compound databases for molecules that fit these criteria. mdpi.com For instance, a pharmacophore model could be developed from known inhibitors of a specific enzyme, and this model could then be used to screen for novel benzothiazole-containing compounds with similar inhibitory potential.
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBVS can be employed. mdpi.com This approach involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity using various scoring functions. nih.gov Compounds that exhibit favorable interactions and high docking scores are selected as potential hits for experimental testing. nih.gov For example, if this compound or its derivatives are being investigated as potential enzyme inhibitors, and the crystal structure of that enzyme is available, SBVS could be used to predict their binding mode and affinity. nih.gov
In a typical virtual screening workflow for discovering novel ligands based on the this compound scaffold, the following steps might be taken:
Library Preparation: A large database of chemical compounds is prepared for screening.
Target Selection and Preparation: A biological target of interest is chosen, and its 3D structure is prepared for docking (for SBVS), or a set of known active ligands is compiled (for LBVS).
Screening: The compound library is screened using either docking algorithms (SBVS) or pharmacophore models/similarity searches (LBVS). nih.gov
Hit Selection and Filtering: The top-ranking compounds are selected based on their scores and further filtered based on drug-like properties (e.g., Lipinski's rule of five) and potential for chemical synthesis. nih.gov
Experimental Validation: The selected hits are then acquired or synthesized and tested in biological assays to confirm their activity. nih.gov
Through these in silico approaches, the chemical space around the this compound core can be efficiently explored to discover novel ligands with desired biological activities, such as anticancer or antimicrobial properties. nih.govresearchgate.net
Table 2: Comparison of Virtual Screening Methods
| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |
|---|---|---|
| Requirement | A set of known active ligands | 3D structure of the biological target |
| Principle | Similarity to known active compounds | Complementarity to the target's binding site |
| Common Techniques | Pharmacophore modeling, 2D/3D similarity searching | Molecular docking |
| Advantage | Does not require a protein structure | Can discover novel scaffolds |
| Limitation | Limited to the chemical space of known actives | Dependent on the accuracy of the protein structure and scoring functions |
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for synthesizing benzothiazole (B30560) derivatives often rely on harsh reaction conditions, toxic reagents, and metal catalysts, which can result in low yields and poor selectivity. researchgate.net The development of green and sustainable synthetic protocols is paramount for the environmentally and economically viable production of 4-Methoxybenzo[d]thiazole-2-carbonitrile.
Future research should focus on optimizing existing green chemistry approaches and developing novel ones. Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times (e.g., to 10 minutes) and energy consumption (by up to 40%) while increasing product yields (85-95%) for benzothiazole derivatives. airo.co.in Applying this to the condensation of 2-amino-3-methoxythiophenol with a cyanide source could offer a rapid and efficient route.
Solvent-Free Reactions: Heating reactants like o-aminothiophenols and ketones directly, often with a catalyst such as p-toluenesulfonic acid (PTSA), eliminates the need for hazardous solvents, thereby reducing waste generation by as much as 50%. airo.co.in
Novel Catalytic Systems: The use of reusable, heterogeneous catalysts like SnP2O7 or biocatalysts such as commercial laccases can lead to high yields (87-95%) and very short reaction times (8-35 minutes), with the added benefit of catalyst recyclability. nih.gov Research into a specific catalyst for the cyanation of 4-methoxybenzothiazole would be highly beneficial. A copper-catalyzed method for condensing 2-aminobenzenethiols with nitriles has already proven effective for 2-substituted benzothiazoles. organic-chemistry.org
Use of Greener Solvents: Exploring ionic liquids and deep eutectic solvents (DES) as reaction media can provide non-toxic and recyclable alternatives to conventional organic solvents. airo.co.in
Table 1: Comparison of Synthetic Routes for Benzothiazole Derivatives
| Method | Catalyst/Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Conventional Heating | Refluxing Toluene (B28343) | Well-established | High energy, long reaction times, hazardous solvents | nih.gov |
| Microwave-Assisted | Ethanol, 80°C | Rapid (10 min), high yield (85-95%), reduced energy (40%) | Requires specialized equipment | airo.co.in |
| Solvent-Free | p-Toluene sulfonic acid (PTSA), 100°C | Reduced waste (50%), no hazardous solvents | Can require higher temperatures | airo.co.in |
| Heterogeneous Catalysis | SnP2O7 | High yield (87-95%), short reaction times, reusable catalyst | Catalyst preparation and cost | nih.gov |
| Copper-Catalyzed Condensation | Copper catalyst | Efficient for synthesis from nitriles, good functional group tolerance | Metal catalyst residue | organic-chemistry.org |
Exploration of Novel Therapeutic Areas and Biological Targets
Benzothiazole derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. airo.co.inmdpi.comnih.gov The specific structural features of this compound suggest it could be a promising candidate for investigation in several therapeutic domains.
Oncology: Fluorinated 2-aryl benzothiazoles have demonstrated potent anti-tumor activity against breast cancer cell lines. nih.gov Furthermore, other derivatives have been identified as inhibitors of tubulin polymerization, histone deacetylase (HDAC), and carbonic anhydrases, all of which are validated targets in cancer therapy. nih.govnih.gov A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) showed significantly enhanced antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range. nih.gov The mechanism was identified as the inhibition of tubulin polymerization. nih.govnih.gov
Infectious Diseases: The benzothiazole nucleus is a key component in compounds active against various pathogens. Derivatives have shown inhibitory activity against bacterial targets like DNA gyrase and dihydroorotase, as well as viruses such as HSV-1 and HCV. nih.govacs.org The potential for this compound as an antibacterial or antifungal agent warrants systematic screening. nih.gov
Neurodegenerative Diseases: Multi-target-directed ligands (MTDLs) are a promising strategy for complex diseases like Alzheimer's. nih.gov Benzothiazole derivatives have been designed as MTDLs that inhibit histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's disease pathology. nih.gov The electronic properties of the methoxy (B1213986) and nitrile groups could influence binding to these neurological targets.
Integration of Advanced Computational Approaches for Precision Drug Design
Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. mdpi.comresearchgate.net For this compound, computational methods can be pivotal in several ways:
Target Identification and Binding Analysis: Molecular docking studies can predict the binding affinity and interaction patterns of the compound with various biological targets, such as the p56lck kinase in cancer or bacterial enzymes. nih.govbiointerfaceresearch.com This allows for the prioritization of experimental testing and provides insights into structure-activity relationships (SAR). biointerfaceresearch.com
Pharmacokinetic Prediction (ADME): In silico tools like QikProp can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. biointerfaceresearch.com This helps in the early identification of potential liabilities and allows for structural modifications to improve the drug-likeness of the molecule.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the molecule. mdpi.comresearchgate.net The energy gap (∆E) between the HOMO and LUMO can indicate the molecule's kinetic stability and reactivity; a lower gap suggests higher reactivity. mdpi.com These calculations can help rationalize observed biological activities and guide the design of derivatives with enhanced properties. mdpi.com
Elucidation of Undiscovered Mechanisms of Action
While the benzothiazole class is well-studied, the precise mechanism of action for many derivatives, including this compound, remains to be fully elucidated. Future research should move beyond preliminary screening to pinpoint molecular pathways.
Target Deconvolution: For compounds showing promising activity in cell-based assays, identifying the specific protein target is crucial. Techniques like thermal proteome profiling or affinity chromatography-mass spectrometry can be employed to find the binding partners of this compound within the cell.
Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target leads to a physiological effect. For instance, if the compound inhibits a specific kinase, downstream signaling pathways should be investigated using techniques like Western blotting or phosphoproteomics.
Investigating Novel Mechanisms: Benzothiazoles have been linked to targets beyond the usual suspects. For example, some derivatives act as heat-shock protein (Hsp90) inhibitors, which is a key target in cancer therapy. acs.org Others have been found to downregulate survivin, a protein involved in tumor progression and therapy resistance. acs.org Exploring these less-common mechanisms could reveal new therapeutic opportunities for this compound.
Applications in Materials Science and Optoelectronics beyond Biological Context
The unique electronic properties of the benzothiazole ring system also make it attractive for applications outside of biology, particularly in materials science.
Organic Electronics: Electron-withdrawing heterocyclic units are fundamental components in organic optoelectronic materials. mdpi.com The benzothiazole system is known for its electron-accepting capabilities. The addition of a strong electron-withdrawing cyano group to the 4-methoxybenzothiazole core could produce a material with interesting properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorescent Probes and Sensors: Certain 2-substituted benzothiazoles exhibit fluorescence in the 450–600 nm range with high quantum yields and large Stokes' shifts, making them suitable as fluorescent markers. researchgate.net The specific emission properties of this compound should be characterized to assess its potential as a novel fluorophore for chemical sensing or imaging applications. Cyanation of related heterocyclic systems has been shown to be a viable strategy for developing components of photoluminescent materials. mdpi.com
Q & A
Q. What are the common synthetic routes for 4-Methoxybenzo[d]thiazole-2-carbonitrile, and how are they optimized?
- Methodological Answer : Two primary methods are reported:
- Pd-Catalyzed C-H Functionalization : A Pd/Cu-mediated intramolecular C-S bond formation using N-arylcyanothioformamides. This method yields 47% under reflux conditions with triethylamine as a base. Optimization involves tuning catalyst loading (e.g., Pd(OAc)₂) and solvent polarity (e.g., isopropanol) to enhance cyclization efficiency .
- Condensation Reactions : Reacting brominated precursors (e.g., 6-bromobenzo[d]thiazole-2-carbonitrile) with mercapto esters (e.g., ethyl 2-mercapto-2-methylpropanoate) under reflux. Yield improvements are achieved by adjusting stoichiometry, reaction time (6 hours), and acid scavengers like triethylamine .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.0 ppm) and nitrile carbon (δ ~112 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm) .
- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C-C partial double bonds at 1.461 Å) and torsion angles (e.g., N–C–C–S = −9.7°), confirming planar heterocyclic moieties .
- IR Spectroscopy : Nitrile stretches (~2229 cm⁻¹) and aromatic C-H bending (~778 cm⁻¹) validate functional groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., reflux) .
- Waste Management : Segregate nitrile-containing waste for incineration to prevent environmental release .
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian 9.0 to model reaction pathways (e.g., cyclization intermediates). Select hybrid functionals (e.g., B3LYP) for accurate thermochemistry, as they balance exact exchange and correlation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., isopropanol polarity) to predict optimal conditions .
Q. What strategies improve yields in Pd-catalyzed syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) to enhance catalytic turnover .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate C-H activation, but isopropanol balances cost and efficiency .
- Additives : Copper(I) iodide as a co-catalyst stabilizes intermediates, reducing side reactions .
Q. How should researchers address discrepancies in reported spectroscopic data or reaction conditions?
- Methodological Answer :
- Cross-Validation : Compare NMR/XRD data across studies (e.g., nitrile carbon shifts in vs. ) to identify solvent or pH effects.
- Controlled Replication : Reproduce reactions under standardized conditions (e.g., 80°C reflux, inert atmosphere) to isolate variables like moisture or oxygen sensitivity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate the impact of variables (e.g., catalyst loading) on yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
